molecular formula C18H18FN5O B2522767 2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2380080-69-1

2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B2522767
CAS No.: 2380080-69-1
M. Wt: 339.374
InChI Key: CNVWJKZEYAPRAB-UHFFFAOYSA-N
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Description

2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole core linked to a piperazine ring, which is further substituted with a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the piperazine ring and the fluoropyrimidine moiety. Common reagents used in these reactions include cyclopropylamine, fluoropyrimidine derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies to understand its interaction with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperazine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(6-Chloropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
  • 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
  • 2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole

Uniqueness

2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to the presence of the cyclopropyl and fluorine substituents. These groups enhance the compound’s stability and biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c19-15-16(12-5-6-12)20-11-21-17(15)23-7-9-24(10-8-23)18-22-13-3-1-2-4-14(13)25-18/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVWJKZEYAPRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)N3CCN(CC3)C4=NC5=CC=CC=C5O4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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